N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide
Description
N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Properties
Molecular Formula |
C23H24ClN3O2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2/c1-26(14-16-5-3-2-4-6-16)23(29)18-11-22(28)27(15-18)10-9-17-13-25-21-8-7-19(24)12-20(17)21/h2-8,12-13,18,25H,9-11,14-15H2,1H3 |
InChI Key |
FYZDNRORNPRLPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinoline derivatives.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted indole derivatives .
Scientific Research Applications
N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, leading to its bioactive properties . The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
N-benzyl-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of the indole ring with the pyrrolidine and benzyl groups, which imparts distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
